molecular formula C18H26O3 B14355862 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid CAS No. 95017-10-0

4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid

Cat. No.: B14355862
CAS No.: 95017-10-0
M. Wt: 290.4 g/mol
InChI Key: AQMFSIOOHZKNEG-UHFFFAOYSA-N
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Description

4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids. This compound features a cyclohexane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a 2-methylbutoxy group. The structural complexity of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Phenyl Ring Substituent: The 2-methylbutoxy group is introduced to the phenyl ring through an etherification reaction. This can be achieved by reacting 4-hydroxyphenyl with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.

    Cyclohexane Ring Formation: The phenyl ring with the 2-methylbutoxy substituent is then subjected to a Friedel-Crafts alkylation reaction with cyclohexanone to form the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenyl ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 2-methylbutoxy group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium ethoxide (NaOEt) for nucleophilic substitution.

Major Products:

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include cyclohexanol and cyclohexanone derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cellular proliferation.

Comparison with Similar Compounds

  • 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
  • 4-(Ethoxycarbonyl)cyclohexane-1-carboxylic acid
  • 4-(Butoxycarbonyl)cyclohexane-1-carboxylic acid

Comparison: 4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid is unique due to the presence of the 2-methylbutoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

95017-10-0

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

4-[4-(2-methylbutoxy)phenyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H26O3/c1-3-13(2)12-21-17-10-8-15(9-11-17)14-4-6-16(7-5-14)18(19)20/h8-11,13-14,16H,3-7,12H2,1-2H3,(H,19,20)

InChI Key

AQMFSIOOHZKNEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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